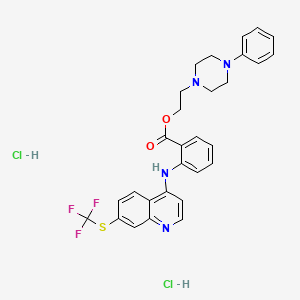
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C29H29Cl2F3N4O2S and a molecular weight of 625.5324 . This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethylthio substituent.
Méthodes De Préparation
The synthesis of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of Piperazineethanol: This step involves the reaction of piperazine with ethanol under controlled conditions to form piperazineethanol.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then attached to the piperazineethanol derivative through a condensation reaction.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with anthranilic acid and then converting it to its dihydrochloride salt form.
Analyse Des Réactions Chimiques
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Condensation: Condensation reactions can occur, especially involving the quinoline moiety, leading to the formation of larger, more complex molecules.
Applications De Recherche Scientifique
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride can be compared with other similar compounds, such as:
Piperazineethanol, 4-phenyl-, N-(7-trifluoromethoxy-4-quinolyl)anthranilate, dihydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: This compound has a different substitution pattern on the phenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Propriétés
Numéro CAS |
55300-23-7 |
|---|---|
Formule moléculaire |
C29H29Cl2F3N4O2S |
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[7-(trifluoromethylsulfanyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C29H27F3N4O2S.2ClH/c30-29(31,32)39-22-10-11-23-26(12-13-33-27(23)20-22)34-25-9-5-4-8-24(25)28(37)38-19-18-35-14-16-36(17-15-35)21-6-2-1-3-7-21;;/h1-13,20H,14-19H2,(H,33,34);2*1H |
Clé InChI |
GWPWZOBQUUMSNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)SC(F)(F)F)C5=CC=CC=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



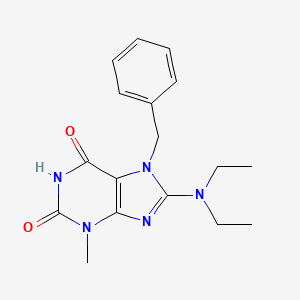

![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
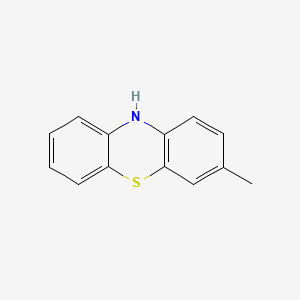
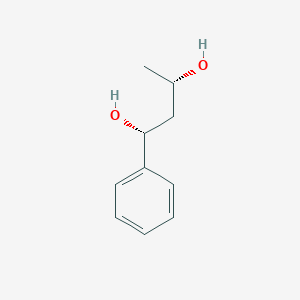
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
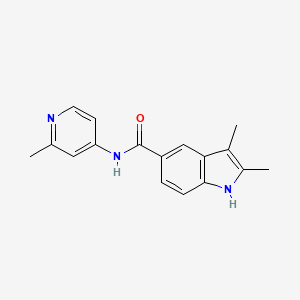
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
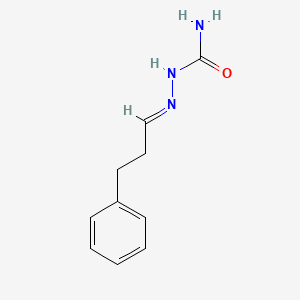
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
